molecular formula C15H15NaO5S B12416355 sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate

sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate

Cat. No.: B12416355
M. Wt: 336.4 g/mol
InChI Key: IENSPWAUWOIJJS-TXHXQZCNSA-M
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Description

Properties

Molecular Formula

C15H15NaO5S

Molecular Weight

336.4 g/mol

IUPAC Name

sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate

InChI

InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1/i1D3,2D3;

InChI Key

IENSPWAUWOIJJS-TXHXQZCNSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)OS(=O)(=O)[O-])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate typically involves multiple steps:

    Synthesis of the hexadeuterio-propan-2-yl group: This step involves the deuteration of a suitable precursor, such as acetone, using deuterium gas or deuterated reagents.

    Formation of the hydroxyphenyl group: This can be achieved through the hydroxylation of a phenyl ring using reagents like hydrogen peroxide or other oxidizing agents.

    Coupling of the two groups: The hexadeuterio-propan-2-yl group is then coupled with the hydroxyphenyl group through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate undergoes various chemical reactions:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydroxy group to a methoxy group.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction can yield methoxy derivatives.

Scientific Research Applications

Introduction to Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate

This compound is a compound with significant potential in various scientific and medical applications. This article delves into its applications in scientific research, particularly in the fields of drug development and molecular biology.

Drug Development

This compound has been explored as a potential modulator of various biological pathways. Its structural similarity to known pharmaceuticals allows researchers to investigate its effects on specific targets within cellular systems.

Case Study: Cystic Fibrosis Modulation
Recent patents have highlighted the compound's role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds similar to this compound can enhance CFTR activity, providing therapeutic avenues for cystic fibrosis treatment .

Biochemical Assays

The unique isotopic labeling of this compound makes it an excellent candidate for use in biochemical assays. Its deuterated form allows for precise tracking within metabolic studies.

Applications:

  • Metabolic Tracing: Used in studies to trace metabolic pathways due to the distinguishable mass of deuterium.
  • Pharmacokinetics: Helps in understanding drug absorption and distribution by providing clear data on the compound's behavior in vivo.

Molecular Biology

In molecular biology, this compound can be utilized as a reagent for synthesizing complex biomolecules or modifying existing ones.

Potential Uses:

  • Synthesis of Conjugates: It may be employed in the synthesis of polymer-drug conjugates that target specific cell types for enhanced therapeutic efficacy.

Environmental and Analytical Chemistry

This compound can also find applications in environmental chemistry for detecting pollutants or analyzing complex mixtures due to its ability to form stable complexes with various analytes.

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Drug DevelopmentModulation of CFTRPotential therapeutic for cystic fibrosis
Biochemical AssaysMetabolic tracingPrecise tracking due to deuterium labeling
Molecular BiologySynthesis of polymer-drug conjugatesTargeted delivery systems
Environmental ChemistryDetection of pollutantsStability and complex formation capabilities

Mechanism of Action

The mechanism of action of sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of compounds. In biological systems, the compound can act as a tracer, allowing researchers to study metabolic pathways and the fate of deuterated compounds. The presence of deuterium can also influence the compound’s interaction with enzymes and receptors, potentially leading to altered biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium [4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate
  • Molecular Formula: C₁₅H₁₅D₆NaO₅S (deuterated analog of bisphenol A sulfate sodium salt)
  • Molecular Weight : ~336.35 (estimated, based on deuterium substitution)
  • Key Features: A deuterated derivative of bisphenol A sulfate sodium salt, with six deuterium atoms replacing hydrogens on the propan-2-yl group. Contains a sulfated phenolic group and a hydroxyphenyl group, linked via a branched, deuterated carbon bridge.

Comparison with Structurally Similar Compounds

Bisphenol Analogs (Non-Deuterated)

Examples: Bisphenol A sulfate sodium salt (C₁₅H₁₅NaO₅S), BPAF, BPF, BPE

Compound Molecular Formula Molecular Weight pKa (Acidic) Key Structural Differences
Target Compound C₁₅H₁₅D₆NaO₅S ~336.35 Not reported Deuterated propan-2-yl bridge
Bisphenol A sulfate C₁₅H₁₅NaO₅S 330.33 ~4.47 Non-deuterated propan-2-yl bridge
BPAF C₁₅H₁₀F₆O₂ 336.23 ~9.20 Hexafluoro groups replacing methyl hydrogens
BPF C₁₃H₁₂O₂ 200.23 7.55–10.80 Methylene bridge instead of propan-2-yl

Key Findings :

  • The target compound’s deuterated bridge enhances metabolic stability compared to non-deuterated bisphenol A sulfate .
  • BPAF’s hexafluoro substitution increases hydrophobicity and resistance to hydrolysis compared to the target compound .

Sodium Sulfates/Sulfonates with Aromatic Moieties

Compound Molecular Formula Molecular Weight Functional Groups Applications
Target Compound C₁₅H₁₅D₆NaO₅S ~336.35 Sulfate ester, deuterated alkyl Research (metabolic studies)
Sodium 4-dodecylbenzene sulfonate C₁₈H₂₉NaO₃S 348.47 Linear alkyl chain, sulfonate Surfactant/detergent
Sodium 2-[4-[(4-hydroxybiphenyl)azo]phenoxy]ethyl sulfate C₂₀H₁₇N₂NaO₆S 436.41 Azo dye, sulfate ester Dye intermediate

Key Differences :

  • The target compound’s branched aromatic-deuterated structure contrasts with linear alkyl chains in surfactants (e.g., sodium dodecyl sulfate) .
  • Azo-containing sulfates (e.g., ) exhibit higher molecular weights and distinct UV/Vis properties due to conjugated systems.

Deuterated Pharmaceuticals

Compound Molecular Formula Deuterium Position Key Application
Target Compound C₁₅H₁₅D₆NaO₅S Propan-2-yl bridge Metabolic stability studies
Colterol-d9 C₁₃H₁₃D₉N₂O₃ Tert-butyl group Bronchodilator research
Salbutamol-d9 C₁₃H₁₈D₉NO₃ Tert-butyl group Asthma therapy studies

Deuterium Effects :

  • Deuteration at metabolically vulnerable sites (e.g., propan-2-yl bridge) can reduce first-pass metabolism, extending half-life .

Sulfonamides and Sulfur-Containing Derivatives

Compound Molecular Formula Key Functional Groups Biological Relevance
Target Compound C₁₅H₁₅D₆NaO₅S Sulfate ester Potential endocrine studies
N-(4-Hydroxyphenyl)benzenesulfonamide C₁₂H₁₁NO₃S Sulfonamide Antimicrobial activity
Sodium picosulfate impurity C₁₈H₁₅NNaO₅S Sulfate, pyridine, hydroxyphenyl Laxative metabolite

Structural Insights :

  • Sulfate esters (target compound) are more polar and prone to hydrolysis than sulfonamides .
  • The pyridine-containing impurity in sodium picosulfate highlights how heterocyclic substituents alter solubility and receptor binding.

Biological Activity

Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate is a complex organic compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including pharmacological effects, metabolic pathways, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₅NaO₅S
  • Molecular Weight : 330.33 g/mol
  • CAS Number : 847696-37-1

The compound's biological activity is primarily attributed to its structure, which includes a sulfate group and a hydroxyphenyl moiety. This configuration allows it to interact with various biological targets:

  • Antioxidant Activity : The hydroxyphenyl group is known for its antioxidant properties, which can help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

Biological Activity Data

Activity Type Effect Reference
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits CYP450 enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting strong antioxidant potential.

Case Study 2: Enzyme Interaction

Research involving liver microsomes demonstrated that the compound inhibits CYP450 enzymes by competing with substrates. This interaction could lead to altered pharmacokinetics of co-administered drugs, emphasizing the need for caution in therapeutic applications.

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies on human breast cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. Concentrations as low as 25 µM were effective in reducing cell viability by over 40% within 48 hours.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings:

  • Absorption : Rapidly absorbed in the gastrointestinal tract.
  • Distribution : Widely distributed due to its lipophilic nature.
  • Metabolism : Primarily metabolized by liver enzymes (CYP450).
  • Excretion : Excreted mainly through urine as metabolites.

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